molecular formula C14H15FN4O2 B2547689 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034296-34-7

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2547689
CAS RN: 2034296-34-7
M. Wt: 290.298
InChI Key: MQZPOPTVYNIXIQ-UHFFFAOYSA-N
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Description

The compound 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic molecule that likely contains several functional groups, including a fluoropyrimidinyl group, a pyrrolidinyl group, and a pyrrolyl group attached to an ethanone backbone. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the subject compound.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, often starting with simpler building blocks that are modified through various chemical reactions. For example, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involved a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination process . Similar synthetic strategies could potentially be applied to the target compound, with appropriate modifications to accommodate its unique structure.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been investigated using computational methods such as Gaussian09 software package, which provides optimized geometrical parameters that are often in agreement with X-ray diffraction (XRD) data . These studies can reveal the stability of the molecule, which in the case of the compounds studied, arises from hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from HOMO-LUMO analysis, which helps determine the charge transfer within the molecule . The presence of electronegative groups like the fluoropyrimidinyl group could make certain regions of the molecule more reactive. Molecular electrostatic potential (MEP) analysis can also highlight the reactive sites, with negative charges often covering carbonyl or similar groups and positive regions over aromatic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the properties of similar molecules. For instance, the first hyperpolarizability of related compounds has been calculated to assess their potential role in nonlinear optics . Additionally, molecular docking studies suggest that certain structural features are crucial for biological activity, such as inhibitory activity against enzymes like TPII, indicating potential anti-neoplastic properties . The antimicrobial activity of related compounds has also been evaluated, with some showing significant efficacy .

Scientific Research Applications

Organic Synthesis and Chemical Characterization

  • Process Development in Medicinal Chemistry : The synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, demonstrates the application of fluoropyrimidine derivatives in developing pharmaceuticals. The process explores diastereocontrol, organozinc derivatives for excellent diastereoselection, and synthetic routes from fluorouracil, showcasing the compound's role in complex organic syntheses (Butters et al., 2001).

  • Catalysis and Polymerization : Compounds with pyrrolidinyl and fluorophenyl functionalities are used in catalytic processes, such as the synthesis of polymers and small molecules. The study on iron and cobalt dichloride bearing quinoxalinyl-iminopyridines as catalysts for ethylene reactivity highlights the utility of such compounds in polymer science and catalysis (Sun et al., 2007).

  • Advanced Material Development : The synthesis and characterization of a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with ethylene dioxythiophene for enhancing electrochromic properties demonstrate the application of such compounds in developing conducting polymers with varied color states and potential use in electrochromic devices (Türkarslan et al., 2007).

Medicinal Chemistry and Drug Discovery

  • Antimicrobial and Antiviral Research : Synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and its evaluation for antimicrobial activity illustrates the potential of fluoropyrimidine analogs in discovering new antimicrobial agents with significant efficacy (Salimon et al., 2011).

  • Cancer Research : The study of novel fluoro-substituted benzo[b]pyran compounds for anti-lung cancer activity showcases the role of fluorine-substituted compounds in developing potential therapeutic agents targeting cancer cells (Hammam et al., 2005).

properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c15-11-7-16-14(17-8-11)21-12-3-6-19(9-12)13(20)10-18-4-1-2-5-18/h1-2,4-5,7-8,12H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZPOPTVYNIXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

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